molecular formula C6H6ClNO2 B1678674 Niacin hydrochloride CAS No. 636-79-3

Niacin hydrochloride

Cat. No. B1678674
CAS RN: 636-79-3
M. Wt: 159.57 g/mol
InChI Key: HFAFXVOPGDBAOK-UHFFFAOYSA-N
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Description

Niacin, also known as vitamin B3, nicotinic acid or vitamin PP, is a water-soluble B-complex vitamin . It’s made and used by your body to turn food into energy. It helps keep your nervous system, digestive system, and skin healthy .


Synthesis Analysis

Niacin is unique as the most potent available lipid therapy to increase high-density lipoprotein (HDL) cholesterol and it significantly reduces lipoprotein (a) . It’s involved in a wide range of physiological functions, including energy metabolism, DNA repair, and cell signaling .


Molecular Structure Analysis

Niacin and niacinamide are based on a pyridine ring bound to a carboxylic group or to a carboxamide group, respectively . The coenzyme forms of niacin are the pyridine nucleotides: NAD(H) and NADP(H) .


Chemical Reactions Analysis

Niacin participates in a wide variety of ADP-ribosylation reactions such as DNA repair, calcium mobilization, and deacetylation . It’s involved in many cellular oxidation–reduction reactions of the metabolic processes of all life forms in which they act as a hydride ion acceptor .


Physical And Chemical Properties Analysis

Niacin is a water-soluble B-complex vitamin . The electron-withdrawing effect of the N-1 atom and the amide group of the oxidized pyridine nucleus enables the pyridine C-4 atom to react with many nucleophilic agents: sulfite, cyanide, and hydride ions .

Scientific Research Applications

Lipid Regulation and Cardiovascular Benefits

Niacin hydrochloride, known for its efficacy in increasing high-density lipoprotein cholesterol, also has the ability to lower triglycerides. This makes it a potential therapy for dyslipidemic patients, including those with diabetes. Clinical benefits in reducing cardiovascular events and atherosclerosis progression have been demonstrated, highlighting its role in cardiovascular health. However, its use is often limited due to concerns about side effects, which can be managed with proper patient education and adherence strategies (Guyton & Bays, 2007).

Therapeutic Roles Beyond Lipid Regulation

Niacin hydrochloride's therapeutic applications extend beyond lipid regulation. It has shown benefits against conditions like migraine, hyperphosphatemia associated with renal failure, ethanol-induced neurodegeneration, and loss of beta-cell function in type 1 diabetes. It also plays a role in augmenting plasma tryptophan concentrations in HIV-infected patients and increasing thyroid radiosensitivity to 131I. These multifaceted therapeutic roles underscore niacin's potential in treating various conditions, although attention must be given to manage its side effects (Nagalski & Bryła, 2007).

Dermatological Applications

Niacinamide, a derivative of niacin, is utilized in dermatology for its antipruritic, antimicrobial, vasoactive, photo-protective, sebostatic, and lightening effects when applied topically. It operates within a complex metabolic system, controlling the NFκB-mediated transcription of signaling molecules by inhibiting the nuclear poly (ADP-ribose) polymerase-1 (PARP-1). Given its well-tolerated nature and safety, niacinamide's use in various dermatoses shows promising prospects, supported by an increasing number of clinical data (Wohlrab & Kreft, 2014).

Safety And Hazards

Niacin can interfere with blood glucose control and can cause an excess of uric acid in the blood (hyperuricemia), putting you at risk of gout . High doses of niacin can lead to toxicity which can potentially cause digestive symptoms like nausea, vomiting, and even liver damage .

properties

IUPAC Name

pyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTWUVRCFHJPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59-67-6 (Parent)
Record name Niacin hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636793
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DSSTOX Substance ID

DTXSID2060911
Record name 3-Pyridinecarboxylic acid, hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Niacin hydrochloride

CAS RN

636-79-3
Record name 3-Pyridinecarboxylic acid, hydrochloride (1:1)
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Record name Niacin hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Niacin hydrochloride
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Record name 3-Pyridinecarboxylic acid, hydrochloride (1:1)
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Record name 3-Pyridinecarboxylic acid, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 9.4 g of 2,2-dimethyl-5-(2,5-dimethylphenoxy)pentanol in 50 ml of methylene chloride is added dropwise to an ice-cold solution of 7.12 g of nicotinyl chloride hydrochloride in 150 ml of methylene chloride containing 8.08 g of triethylamine. The mixture is heated for two hours. Upon cooling, the mixture is washed with water, dried over anhydrous magnesium sulfate and evaporated to dryness to give the 2,2-dimethyl-5-(2,5-dimethylphenoxy)pentyl ester of 3-pyridine carboxylic acid as an oil. The crude 2,2-dimethyl-5-(2,5-dimethylphenoxy)pentyl ester of 3-pyridine carboxylic acid is converted to its hydrochloride salt by treatment with hydrogen chloride to yield the desired 2,2-dimethyl-5-(2,5-dimethylphenoxy)pentyl ester of 3-pyridine carboxylic acid, monohydrochloride, m.p. 129°-130° C. following crystallization from isopropanol; yield 5 g.
[Compound]
Name
2,2-dimethyl-5-(2,5-dimethylphenoxy)pentyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step Two
[Compound]
Name
hydrochloride salt
Quantity
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Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
O Allkanjari - 2022 - iris.uniroma1.it
Dyslipidemia and overweight/obesity are two common risk factors of the metabolic syndrome leading to cardiovascular and other chronic diseases. The management of cardiometabolic …
Number of citations: 0 iris.uniroma1.it
K Tubaki, T Yokoyama - Mycopathologia et Mycologia applicata, 1971 - Springer
An experiment was carried out to study the cultural behaviour ofGraphiola phoenicis ((Moug.)Poiteau because nothing has been known on the morphological and physiological …
Number of citations: 11 link.springer.com
СМ Репях, НА Величко, ЕВ Юшкова, ЕВ Никонорова - 1999 - elibrary.ru
… acid 0.1-1; 6-benzylaminopurine 0.3-1.5; casein hydrolyzate 150-250 and vitamins: inositol 500-5000; thiamine hydrochloride 2-3; pyridoxine hydrochloride 1-2; niacin hydrochloride 1-2…
Number of citations: 0 elibrary.ru

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